1-Chlorohexane
Overview
Description
1-Chlorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. It is a colorless liquid with an aromatic odor and is sparingly soluble in water . The chemical formula for this compound is CH₃(CH₂)₅Cl, and it has a molar mass of 120.62 g/mol .
Preparation Methods
1-Chlorohexane can be synthesized through several methods:
Reaction with Hydrochloric Acid: One common method involves reacting hexyl alcohol with hydrochloric acid.
Reaction with Thionyl Chloride: Another method involves reacting hexyl alcohol with thionyl chloride. In this process, thionyl chloride is added to hexyl alcohol in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel.
Chemical Reactions Analysis
1-Chlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Friedel-Crafts Alkylation: It can react with benzene in the presence of aluminum trichloride to form 2-Phenylhexane.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Scientific Research Applications
1-Chlorohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Chemical Research: It serves as a starting material for the preparation of other halogenated compounds and is used in studies involving halogenation reactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Chlorohexane primarily involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, where the chlorine atom is replaced by other nucleophiles in substitution reactions. This reactivity is due to the presence of the electronegative chlorine atom, which makes the carbon-chlorine bond susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Chlorohexane can be compared with other similar compounds such as:
1-Bromohexane: Similar to this compound but contains a bromine atom instead of chlorine. It is more reactive due to the weaker carbon-bromine bond.
1-Iodohexane: Contains an iodine atom and is even more reactive than 1-Bromohexane due to the even weaker carbon-iodine bond.
1-Fluorohexane: Contains a fluorine atom and is less reactive than this compound due to the stronger carbon-fluorine bond.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
IUPAC Name |
1-chlorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRVZFYXUZQSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Record name | 1-CHLOROHEXANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060265 | |
Record name | 1-Chlorohexane | |
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Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobil, clear liquid., Mobile liquid; [Merck Index] | |
Record name | 1-CHLOROHEXANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Chlorohexane | |
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Flash Point |
95 °F (NFPA, 2010) | |
Record name | 1-CHLOROHEXANE | |
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Vapor Pressure |
9.37 [mmHg] | |
Record name | 1-Chlorohexane | |
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CAS No. |
544-10-5, 25495-90-3, 70776-07-7 | |
Record name | 1-CHLOROHEXANE | |
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Record name | 1-Chlorohexane | |
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Record name | 1-Chlorohexane | |
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Record name | Hexane, chloro- | |
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Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |
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Record name | Hexane, 1-chloro- | |
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Record name | 1-Chlorohexane | |
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Record name | 1-chlorohexane | |
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Record name | 1-CHLOROHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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